![molecular formula C7H5F3N2O2S B2758447 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide CAS No. 676119-37-2](/img/structure/B2758447.png)
3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide, also known as TATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Scientific Research Applications
Metabolic Stability and Inhibition Properties
- Studies have shown that 5-(trifluoroacetyl)thiophene-2-carboxamides are potent and selective inhibitors of class II histone deacetylase (HDAC). Research focused on improving their metabolic stability led to the identification of more stable compounds with potent class II HDAC inhibition properties (Scarpelli et al., 2008).
Synthetic Applications
- A study on the facile synthesis of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions highlights the efficiency of producing these compounds, which can precipitate directly from the reaction mixtures for easy filtration and recrystallization (Abaee & Cheraghi, 2013).
- Another research demonstrated the use of 3-trifluoroacetyl-quinolin-2(1H)-ones in the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, using an exocyclic carboximidate intermediate (Madhu et al., 2022).
Pharmaceutical Research and Biological Activities
- Thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
- The synthesis of biologically active, fused heterocyclic derivatives using 2-Aminothiophene-3-carboxamide was explored, with compounds exhibiting antimicrobial activity against bacteria (Wardakhan et al., 2005).
- Schiff bases of 2-Amino-4-(4-acetamido phenyl)thiophene-3carboxamide were characterized and studied for their antimicrobial activity (Arora et al., 2012).
Chemical Reactivity and Structural Studies
- The utility of 2-aminothiophene-3-carboxamide in the synthesis of thienopyridines and thienopyrimidines was explored, providing insights into the reactivity of thiophene carboxamides (Mohareb et al., 2003).
- Structural studies of 3-chloro-N-(8′-quinolyl)×benzo[b]thiophene-2-carboxamide provided valuable information on the crystallographic aspects of similar compounds, contributing to a deeper understanding of their molecular configurations (Abbasi et al., 2011).
properties
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2S/c8-7(9,10)6(14)12-3-1-2-15-4(3)5(11)13/h1-2H,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKPFVGRSJOARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1NC(=O)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347870 |
Source
|
Record name | 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide | |
CAS RN |
676119-37-2 |
Source
|
Record name | 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.